molecular formula C14H16BrNO3 B1462457 1-Boc-5-Bromo-3-hydroxymethylindole CAS No. 905710-14-7

1-Boc-5-Bromo-3-hydroxymethylindole

Cat. No.: B1462457
CAS No.: 905710-14-7
M. Wt: 326.19 g/mol
InChI Key: LPXSZZFLLCBIJX-UHFFFAOYSA-N
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Description

1-Boc-5-Bromo-3-hydroxymethylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Preparation Methods

The synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole typically involves multiple steps. One common synthetic route starts with the bromination of an indole derivative, followed by the introduction of the Boc protecting group and the hydroxymethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting group reagents like di-tert-butyl dicarbonate (Boc2O). The final product is obtained through purification techniques such as column chromatography .

Chemical Reactions Analysis

1-Boc-5-Bromo-3-hydroxymethylindole undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-5-Bromo-3-hydroxymethylindole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is used in the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Boc-5-Bromo-3-hydroxymethylindole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, allowing for selective modifications at other positions on the indole ring .

Comparison with Similar Compounds

1-Boc-5-Bromo-3-hydroxymethylindole can be compared with other indole derivatives such as:

    1-Boc-5-Bromoindole: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    5-Bromo-3-hydroxymethylindole: Lacks the Boc protecting group, which can affect its stability and reactivity.

    1-Boc-3-hydroxymethylindole: Lacks the bromine atom, which limits its use in substitution reactions.

The unique combination of the Boc protecting group, bromine atom, and hydroxymethyl group in this compound makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSZZFLLCBIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654319
Record name tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905710-14-7
Record name tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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